N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine
Overview
Description
C-215 is a novel inhibitor of mycobacterial membrane protein large 3 (MmpL3). It has been identified as having independent glycerol activity against Mycobacterium tuberculosis with low non-specific toxicity to mammalian cells. The compound has shown an IC90 value of 16 μM against Mycobacterium tuberculosis and is effective in inhibiting the growth of the bacteria within macrophages .
Mechanism of Action
Target of Action
The primary target of the compound, also known as MmpL3 inhibitor C215, is the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a protein responsible for translocating mycolic acids from the inner membrane to the periplasm in the biosynthesis of the mycobacterial cell membrane . It is highly conserved in mycobacteria and is absent in humans .
Mode of Action
MmpL3 inhibitor C215 interacts with its target, MmpL3, and inhibits its function . This inhibition weakens the mycobacterial cell wall, leading to cell death . The recent structural determination of MmpL3 opens the door to further understand the mode of action of these inhibitors and the mechanistic understanding of MmpL3-mediated trehalose monomycolate (TMM) transport .
Biochemical Pathways
The inhibition of MmpL3 affects the biosynthesis of the mycobacterial cell membrane . MmpL3 is involved in the transport of precursors, trehalose monomycolates (TMMs), which are critical for the formation of the mycobacterial cell envelope . The inhibition of MmpL3 results in a decrease in the synthesis of trehalose dimycolate (TDM) and mycolyl arabinogalactan, as well as an increase in the concentration of TMM .
Pharmacokinetics
The studied pharmacokinetic properties of MmpL3 inhibitor C215 include membrane permeability of 7.2 × 10 −5 cm/s, 94.11% human serum albumin (HSA) binding, and CLND solubility of 199 μM . . Moreover, in vivo study reports poor absorption and low bioavailability (F = 1.2%) .
Result of Action
The result of the action of MmpL3 inhibitor C215 is the weakening of the mycobacterial cell wall, leading to cell death . These compounds are active against intracellular Mycobacterium tuberculosis (Mtb) without mammalian cell cytotoxicity .
Action Environment
The action environment of MmpL3 inhibitor C215 is within the mycobacterial cell, specifically at the inner membrane where MmpL3 is located . The environmental factors that could influence the compound’s action, efficacy, and stability are yet to be fully understood and are areas of ongoing research.
Biochemical Analysis
Biochemical Properties
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine plays a crucial role in biochemical reactions by inhibiting the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. The compound interacts with the MmpL3 protein, disrupting its function and thereby inhibiting the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall . This interaction is highly specific, and the compound has shown limited non-specific toxicity against mammalian cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, the compound inhibits cell wall synthesis, leading to cell death. In mammalian cells, it has shown limited toxicity, indicating its potential as a safe therapeutic agent . The compound influences cell function by disrupting cell signaling pathways and gene expression related to mycolic acid synthesis, which is crucial for the survival of mycobacteria .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the MmpL3 protein, inhibiting its activity. This inhibition prevents the transport of mycolic acids to the cell wall, leading to the accumulation of toxic intermediates and ultimately cell death . The compound’s binding interactions with the MmpL3 protein are highly specific, making it a potent inhibitor of mycobacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and shows consistent inhibitory activity against Mycobacterium tuberculosis . Long-term studies have indicated that the compound maintains its efficacy over extended periods, with no significant degradation observed .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits mycobacterial growth without causing significant toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound’s safety profile may be compromised . These findings highlight the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to mycolic acid synthesis. The compound interacts with enzymes and cofactors involved in these pathways, disrupting the normal metabolic flux and leading to the accumulation of toxic intermediates . This disruption is a key factor in the compound’s ability to inhibit mycobacterial growth and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to the mycobacterial cell wall, where it exerts its inhibitory effects . The compound’s distribution is crucial for its efficacy, as it ensures that sufficient concentrations reach the target site to inhibit mycobacterial growth .
Subcellular Localization
The subcellular localization of this compound is primarily within the mycobacterial cell wall, where it inhibits the MmpL3 protein . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action . The compound’s activity and function are closely tied to its ability to localize to the mycobacterial cell wall, making this a critical aspect of its mechanism of action .
Preparation Methods
The synthesis of C-215 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of C-215 is synthesized through a series of reactions involving the coupling of aromatic compounds.
Functional Group Introduction: Specific functional groups, such as chloro and amino groups, are introduced through substitution reactions.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Chemical Reactions Analysis
C-215 undergoes various chemical reactions, including:
Oxidation: C-215 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: C-215 undergoes substitution reactions where specific functional groups are replaced with others.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
C-215 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biological studies to investigate its effects on cellular processes and its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic applications in treating infections caused by Mycobacterium tuberculosis.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties
Comparison with Similar Compounds
C-215 is unique compared to other similar compounds due to its specific inhibition of MmpL3 and its low toxicity to mammalian cells. Similar compounds include:
Isoniazid: Another inhibitor of mycolic acid synthesis but with a different mechanism of action.
Ethambutol: Inhibits arabinosyl transferases involved in cell wall biosynthesis.
Pyrazinamide: Disrupts membrane potential and interferes with energy production in Mycobacterium tuberculosis.
C-215 stands out due to its novel target and lower toxicity profile, making it a promising candidate for further research and development in antimicrobial therapy.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-propylbenzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c1-2-7-22-11-21-16-9-14(5-6-17(16)22)20-10-12-3-4-13(18)8-15(12)19/h3-6,8-9,11,20H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPSIFNTIQCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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